5-Acetyl-4-amino-1,2-oxazole-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-4-amino-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-2(10)5-3(7)4(6(8)11)9-12-5/h7H2,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXSESOUTFFBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NO1)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415431 | |
| Record name | 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76390-73-3 | |
| Record name | 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Acetyl 4 Amino 1,2 Oxazole 3 Carboxamide
Established Synthetic Pathways to 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide
The construction of the polysubstituted 1,2-oxazole (isoxazole) core is a cornerstone of heterocyclic chemistry, with several established methodologies. The synthesis of the title compound relies on these foundational reactions.
Utilization of Thorpe Reaction with Gewald's Modification
The nomenclature "Thorpe Reaction with Gewald's Modification" for the synthesis of a 1,2-oxazole is not standard in chemical literature. The Gewald reaction is a well-known multicomponent reaction for the synthesis of 2-aminothiophenes, involving the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.org It is fundamentally a thiophene (B33073) synthesis and does not produce oxazole (B20620) rings. wikipedia.orgarkat-usa.orgnih.govworktribe.com
The most established and direct route to the 4-amino-1,2-oxazole scaffold of the title compound involves the reaction of a suitable three-carbon precursor with hydroxylamine (B1172632) or its salts. nih.govyoutube.comresearchgate.net The key starting material is typically a β-ketonitrile or a related derivative. For This compound , a plausible precursor would be a 2-cyano-3-oxo-pentanediamide derivative or an equivalent thereof. The general mechanism involves the initial reaction of hydroxylamine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole (B147169) ring.
A common strategy involves the reaction of β-ketonitriles with hydroxylamine, which typically yields 3-aminoisoxazoles. nih.gov The specific substitution pattern of the title compound suggests a highly functionalized starting material is necessary to achieve the desired regiochemistry.
Exploration of Alternative Synthetic Routes for the Oxazole Core
Beyond the primary route involving 1,3-dicarbonyl precursors, several other methods have been developed for constructing the 1,2-oxazole ring, which could be adapted for the synthesis of the target compound or its analogues. researchgate.netresearchgate.net
One of the most powerful methods is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govjocpr.com This reaction forms the isoxazole ring in a single, often highly regioselective, step. To synthesize a precursor for the title compound, a suitably substituted nitrile oxide could be reacted with an acetylenic amide.
Another effective strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes . organic-chemistry.org This process involves preparing an ynone, converting it to its O-methyl oxime, and then treating it with an electrophile like iodine monochloride (ICl) to induce cyclization, yielding a 4-halo-isoxazole that can be further functionalized. organic-chemistry.org
More recently, transition metal-catalyzed isomerizations have emerged as a route to isoxazoles. For instance, iron(II) can catalyze a domino isomerization of 4-acyl-5-aminoisoxazoles to yield different isoxazole-4-carboxylic acid amides, demonstrating the interconversion possibilities within the isoxazole family. researchgate.netacs.org
| Synthetic Method | Key Precursors | General Description | Reference |
|---|---|---|---|
| Cyclocondensation | β-Ketonitrile/β-Dicarbonyl + Hydroxylamine | Reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine, leading to cyclization and dehydration to form the isoxazole ring. | nih.govyoutube.com |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | A [3+2] cycloaddition reaction that efficiently constructs the five-membered ring from two acyclic components. | nih.govjocpr.com |
| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime + Electrophile (e.g., ICl) | An intramolecular cyclization induced by an electrophile to form a 4-functionalized isoxazole ring. | organic-chemistry.org |
| Domino Isomerization | Substituted Isoxazole + Catalyst (e.g., Fe(II)) | A rearrangement reaction where one isoxazole isomer is converted into another, often through a transient azirine intermediate. | researchgate.netacs.org |
Derivatization Strategies and Analogue Synthesis
The functional groups of This compound —the carboxamide, the acetyl ketone, and the amine—as well as the ring system itself, provide multiple handles for chemical modification to generate a diverse library of analogues.
Modifications at the Carboxamide Moiety
The carboxamide group at the C3 position is a key site for derivatization. While standard hydrolysis could convert it to a carboxylic acid, its most significant reported reactivity involves participation in cyclization reactions. The C4-amino group and the C3-carboxamide can react with bifunctional reagents to create fused heterocyclic systems. A primary example is the reaction with orthoesters or similar one-carbon synthons, which leads to the formation of the isoxazolo[5,4-d]pyrimidine scaffold, a structure of considerable interest in medicinal chemistry.
Transformations of the Acetyl Group
The acetyl group at the C5 position behaves as a typical ketone and is amenable to a wide range of chemical transformations. These include:
Reduction: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride, yielding a 5-(1-hydroxyethyl) derivative.
Condensation: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then participate in aldol (B89426) or Claisen-type condensation reactions to extend the carbon chain.
Isomerization: In a notable transformation, 4-acyl-5-aminoisoxazoles can undergo an iron(II)-catalyzed domino isomerization. researchgate.netacs.org This reaction proceeds through a proposed 2-acyl-2-carboxamido-2H-azirine intermediate, ultimately rearranging the molecule to a different isoxazole derivative. researchgate.net
Substitutions and Functionalization of the Oxazole Ring System
The isoxazole ring and its substituents offer several avenues for functionalization.
Reactions of the C4-Amino Group: The nucleophilic amino group is a prime site for modification. It can be readily acylated with acyl chlorides or anhydrides to form N-acylated products. Reaction with isocyanates can yield urea (B33335) derivatives, which may further cyclize. Furthermore, the amino group can react with diazocarbonyl compounds in the presence of a rhodium catalyst to achieve N-H insertion, leading to N-substituted α-amino acid derivatives of the isoxazole.
Ring Transformation: The inherent strain in the N-O bond of the isoxazole ring allows for ring-opening and rearrangement cascades under certain conditions. researchgate.netresearchgate.net For example, a formal [3+2] cycloaddition between unprotected 5-aminoisoxazoles and ynamides, catalyzed by silver triflimide, can produce highly functionalized 5-aminopyrroles, demonstrating a complete transformation of the heterocyclic core.
| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| C3-Carboxamide & C4-Amino | Fused Ring Formation | Orthoesters (e.g., HC(OEt)₃) | Isoxazolo[5,4-d]pyrimidine | |
| C5-Acetyl | Reduction | NaBH₄ | 5-(1-Hydroxyethyl)isoxazole | N/A (Standard Reaction) |
| C5-Acetyl & Ring | Domino Isomerization | Fe(II) catalyst, heat | Rearranged Isoxazole-4-carboxamide | researchgate.netacs.org |
| C4-Amino | Acylation | R-COCl or (RCO)₂O | N-Acylated 4-amino-isoxazole | |
| C4-Amino | N-H Insertion | R-COCHN₂, Rh₂(Oct)₄ | N-Substituted amino acid derivative | |
| Isoxazole Ring | Ring Transformation | Ynamides, AgNTf₂ | Functionalized 5-aminopyrrole |
Synthesis of Novel Fused Heterocyclic Systems Derived from this compound
The densely functionalized nature of this compound makes it an ideal precursor for the construction of more complex, fused heterocyclic systems. These reactions typically involve the participation of the amino group and the adjacent acetyl group to build a new ring fused to the oxazole core.
While the synthesis of the specific isoxazolo[4,5-e] nih.govbeilstein-journals.orgnih.govtriazepine ring system from this compound is not extensively documented in dedicated literature, its formation can be postulated based on established synthetic routes for analogous fused triazepine systems, such as the isoxazolo[4,5-e] nih.govacs.orgnih.govtriazepine isomer. acs.orgbohrium.comnih.gov
A plausible synthetic strategy would involve the initial conversion of the 5-acetyl group to a more reactive intermediate. For instance, treatment of the starting oxazole with hydrazine (B178648) hydrate (B1144303) would likely lead to the formation of a hydrazone at the acetyl position. This intermediate, possessing a nucleophilic terminal amino group, would be primed for cyclization.
Subsequent reaction of this hydrazone intermediate with a suitable one-carbon electrophile, such as an orthoester or phosgene (B1210022) equivalent, could facilitate the closure of the seven-membered triazepine ring. The reaction would proceed via intramolecular cyclization, where the terminal amino group of the hydrazone attacks an activated carbonyl or imine carbon, leading to the formation of the desired fused triazepine ring. The specific reagents and conditions would be critical in directing the cyclization to form the nih.govbeilstein-journals.orgnih.govtriazepine isomer over other possibilities. The synthesis of related isoxazolo[5,4-e]-1,2,4-triazepine systems has been achieved by forming the triazepine ring onto an existing isoxazole core. nih.gov
A proposed reaction scheme is presented below:
| Step | Reactant 1 | Reactant 2 | Product | Description |
| 1 | This compound | Hydrazine hydrate | 4-Amino-5-(1-hydrazonoethyl)-1,2-oxazole-3-carboxamide | Formation of the hydrazone intermediate. |
| 2 | 4-Amino-5-(1-hydrazonoethyl)-1,2-oxazole-3-carboxamide | Triethyl orthoformate | Isoxazolo[4,5-e] nih.govbeilstein-journals.orgnih.govtriazepine derivative | Cyclization to form the fused triazepine ring. |
This proposed pathway is based on the known reactivity of related amino-acetyl heterocyclic compounds in the synthesis of fused nitrogen-containing rings. acs.orgnih.gov
Recyclization reactions of oxazole rings are a powerful tool for the synthesis of other heterocyclic systems. clockss.org While much of the existing literature focuses on 1,3-oxazoles, the principles can be extended to 1,2-oxazole systems. These transformations often involve nucleophilic attack on the oxazole ring, leading to ring opening, followed by rearrangement and subsequent ring closure to form a new heterocycle.
For 5-amino-1,2-oxazoles, the amino group significantly influences the electronic properties of the ring, making it susceptible to specific types of transformations. The reaction pathway can be directed by the choice of nucleophile and reaction conditions. For example, treatment with strong nucleophiles could initiate a ring-opening event, and the subsequent recyclization would depend on the nature of the substituents and the reacting partner.
One potential recyclization pathway for this compound could involve an intramolecular reaction where the carboxamide or amino group acts as an internal nucleophile under certain conditions, or an intermolecular reaction with a strong nucleophile that leads to a complete rearrangement of the oxazole core. Such reactions are valuable for creating diverse heterocyclic libraries from a single starting material.
The presence of multiple heteroatoms (N, O) and functional groups with donor capabilities makes this compound an excellent candidate as a ligand for metal ions. The potential coordination sites include the nitrogen and oxygen atoms of the acetyl group, the nitrogen of the amino group, the nitrogen and oxygen of the carboxamide group, and the nitrogen and oxygen atoms of the 1,2-oxazole ring itself. This multi-dentate character allows for the formation of stable chelate complexes with various metal ions.
Cobalt(II) Complexes: Cobalt(II) complexes often exhibit tetrahedral or octahedral geometries. With a ligand like this compound, bidentate or tridentate coordination is likely. For example, the acetyl oxygen and the amino nitrogen could form a stable five-membered chelate ring with a Co(II) ion. Similarly, the carboxamide oxygen and the oxazole ring nitrogen could provide another chelate-forming opportunity. Studies on related carboxyamide ligands have shown that coordination can occur through the deprotonated carboxylate oxygens and the amido nitrogens, leading to square planar complexes. nih.gov The specific coordination mode would depend on the reaction conditions, solvent, and the counter-ion present.
Platinum(IV) Complexes: Platinum(IV) complexes are typically octahedral and kinetically inert. researchgate.net The synthesis of Pt(IV) complexes with heterocyclic ligands, including isoxazoles, has been reported. nih.gov These complexes often have the general formula [Pt(L)nCl4], where L is the heterocyclic ligand. nih.gov For this compound, it could act as a mono- or bidentate ligand. The amino group and the oxazole nitrogen are likely coordination sites. The resulting complexes would have a hexacoordinate Pt(IV) center with either a cis or trans configuration of the ligands. nih.gov The hard-soft acid-base theory would suggest that the nitrogen donors of the ligand would preferentially coordinate to the Pt(IV) center.
| Metal Ion | Potential Coordination Sites | Likely Geometry | Notes |
| Cobalt(II) | Acetyl O, Amino N; Carboxamide O, Oxazole N | Tetrahedral or Octahedral | Can form stable chelate rings. nih.govnih.gov |
| Platinum(IV) | Amino N, Oxazole N | Octahedral | Kinetically inert complexes are expected. researchgate.netnih.gov |
Reaction Mechanisms and Stereochemical Considerations in Synthetic Pathways
The synthesis of the 1,2-oxazole ring itself is a key step, and its mechanism has been studied. A common method involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. nih.gov For a precursor to this compound, the reaction would likely start from a β-enamino ketoester. nih.gov
The plausible mechanism involves two main routes:
Route A: Initial condensation of hydroxylamine with the enaminone, followed by the elimination of an amine to form an intermediate. This intermediate then undergoes intramolecular cyclization and subsequent dehydration to yield the 1,2-oxazole ring. nih.gov
Route B: Nucleophilic attack of hydroxylamine on the ketone carbonyl of the enone moiety to form an intermediate, which then dehydrates to an oxime. This oxime intermediate then cyclizes to form the final 1,2-oxazole product. nih.gov
The regioselectivity of the cyclization is a critical aspect, determining which nitrogen of the hydroxylamine becomes N1 and which becomes N2 of the oxazole ring. This is influenced by the electronic and steric properties of the substituents on the β-dicarbonyl precursor.
In terms of stereochemistry, if the substituents on the oxazole or the reactants in subsequent transformations are chiral, or if chiral centers are created during the reaction, stereochemical control becomes an important consideration. For example, in the synthesis of fused heterocyclic systems, if a new chiral center is formed, the reaction may proceed with or without stereoselectivity, leading to a racemic mixture or a specific stereoisomer. The use of chiral catalysts or auxiliaries could be employed to control the stereochemical outcome of such reactions. However, for the specific reactions outlined, without the introduction of chiral elements, the products are generally expected to be achiral or formed as racemic mixtures.
Structure Activity Relationship Sar and Rational Molecular Design for 5 Acetyl 4 Amino 1,2 Oxazole 3 Carboxamide Analogues
Fundamental Principles of SAR for the Oxazole (B20620) Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at the 1 and 3 positions, respectively. benthamscience.comtandfonline.comtandfonline.com This scaffold is of significant interest in medicinal chemistry due to its versatile nature and its presence in numerous pharmacologically active compounds. tandfonline.comresearchgate.net The distinct structural characteristics of the oxazole ring enable its derivatives to participate in a variety of non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces, which are crucial for binding to biological targets like enzymes and receptors. rsc.orgresearchgate.net
The oxazole nucleus offers three positions (C2, C4, and C5) for chemical substitution, providing a template for creating large and diverse libraries of compounds for drug discovery programs. researchgate.netresearchgate.net The chemical behavior of oxazole is considered intermediate between that of furan (B31954) and pyridine. rsc.orgsemanticscholar.org It acts as a weak base, similar to pyridine, but unlike pyridine, it can undergo ring-opening upon acid hydrolysis, though it is more resistant to this than furan. rsc.org
The acidity of the hydrogen atoms on the oxazole ring varies by position, following the order C2 > C5 > C4. tandfonline.com From a reactivity standpoint, electrophilic substitution reactions preferentially occur at the C5 position, a tendency that is enhanced by the presence of an electron-donating group on the ring. semanticscholar.org Conversely, nucleophilic substitution is less common but can be achieved, with the order of reactivity for halogen substitution being C2 > C4 > C5. semanticscholar.org Furthermore, the oxazole scaffold is often employed as a bioisostere for other heterocyclic rings like thiazoles, imidazoles, and triazoles, a strategy used to modulate a compound's physicochemical and pharmacological properties. rsc.org
Pharmacophore Identification and Optimization for Targeted Biological Activities
A pharmacophore represents the critical three-dimensional arrangement of molecular features essential for a compound's biological activity. tandfonline.com Structure-activity relationship (SAR) studies are fundamental to identifying these key pharmacophores. tandfonline.com For molecules built upon the oxazole framework, the heterocyclic ring itself frequently constitutes a core component of the pharmacophore, facilitating binding interactions with various enzymes and receptors. researchgate.netresearchgate.net
Pharmacophore-guided rational design has proven effective in the discovery of novel therapeutics. For instance, this approach was utilized to identify potent and selective agonists for the sphingosine-1-phosphate receptor 1 (S1P1), where the oxazole ring served as a key linker element within the pharmacophore model. nih.gov The optimization of these molecules involves systematically modifying the substituents at the C2, C4, and C5 positions to enhance their interaction with the target protein and improve biological efficacy. researchgate.netresearchgate.net
In the development of a series of 2-phenyl-oxazole-4-carboxamide derivatives as apoptosis inducers, the oxazole core functioned as a central scaffold. sci-hub.stnih.gov The SAR exploration for these compounds involved targeted modifications at the amide group at the C4 position and the phenyl ring at the C2 position to optimize their pro-apoptotic activity. sci-hub.st Similarly, in studies of structurally related 1,2,4-oxadiazole (B8745197) inhibitors, the heterocyclic ring was found to engage in direct π-π stacking interactions with a tyrosine residue within the enzyme's active site, highlighting the ring's role as a critical pharmacophoric feature. nih.gov
Impact of Substituent Effects on Pre-clinical Potency and Selectivity
The nature and position of substituents on the oxazole ring have a profound impact on the preclinical potency and selectivity of its analogues. researchgate.netnih.gov Modifications at the C2, C4, and C5 positions can dramatically alter a compound's biological profile.
Theoretical studies indicate that the introduction of strong electron-withdrawing groups, such as a nitro group (NO2) or fluorine (F), can increase the aromaticity of the oxazole ring. scilit.com The most effective position for this enhancement was calculated to be the C4 position. scilit.com
Specific examples from research illustrate the critical role of substituents:
1,3-Oxazole Sulfonamides: In a series designed as tubulin polymerization inhibitors, analogues featuring a halogenated aniline (B41778) derivative were the most active. nih.gov Specifically, incorporating 2-chloro-5-methylphenyl or 1-naphthyl groups on the sulfonamide nitrogen resulted in the most potent inhibitors of leukemia cell growth. nih.gov
Naphtho-oxazoles: For cholinesterase inhibitors based on a naphtho-oxazole scaffold, the inhibitory activity against butyrylcholinesterase (BChE) was highly dependent on the substituent on the oxazole ring. nih.gov The position of a methyl group influenced activity, and the addition of a second methyl group tripled the inhibitory potency. nih.gov In contrast, replacing the methyl with a methoxy (B1213986) or dimethylamino group led to a decrease in activity. nih.gov
2-Phenyl-oxazole-4-carboxamides: In a series of apoptosis inducers, the C4 position was a key point of modification. sci-hub.st Varying the cyclic amine substituent at the C4-carboxamide position revealed a distinct trend where potency was highest with a seven-membered homopiperidine ring. sci-hub.st Further optimization showed that a 3,3-difluoropiperidine (B1349930) substitution at this position was superior for activity. sci-hub.st
Table 1: SAR of Cyclic Amine Substituents at Position A in 2-Phenyl-oxazole-4-carboxamide Analogues Data sourced from a study on apoptosis inducers, showing the effect of the cyclic amine at position A on caspase activation (EC50). sci-hub.st
| Compound | Cyclic Amine (R) | Caspase Activation EC50 (nM) |
| 1b | Piperidine | 553 |
| 1c | 4,4-Difluoropiperidine | 318 |
| 1d | Homopiperidine | 108 |
| 1e | Pyrrolidine | >1000 |
| 1f | Morpholine | >1000 |
| 1g | Piperazine | >1000 |
| 1h | 4-Methylpiperazine | >1000 |
Rational Design Approaches for Enhanced Biological Profiles
Rational design encompasses strategies to purposefully create or modify molecules to achieve a desired biological effect and an improved pharmacological profile. tandfonline.comrsc.org Key approaches include pharmacophore-guided design, bioisosterism, and structure-based design. rsc.orgnih.gov The oxazole ring's role as a bioisostere for other heterocycles is a foundational concept in this process. rsc.org
One successful strategy involves the design of versatile synthetic intermediates that facilitate rapid and systematic SAR exploration. For example, in the development of 2-phenyl-oxazole-4-carboxamide apoptosis inducers, researchers synthesized a key intermediate equipped with orthogonal protecting groups. sci-hub.st This design allowed for the independent and efficient modification of both the C2 and C4 positions, enabling the rapid generation of a focused compound library to optimize activity. sci-hub.st
Pharmacophore-guided design has also been applied effectively, as seen in the creation of potent and selective S1P1 receptor agonists. nih.gov By building molecules to fit a predefined pharmacophore model that included an oxazole as a central linker, researchers developed compounds with not only high potency but also favorable pharmacokinetic properties. nih.gov Similarly, a rational design approach was used to synthesize a series of 1,3-oxazole sulfonamides as anticancer agents, leading to the identification of compounds with potent, nanomolar-range activity and low toxicity. nih.gov These examples underscore how rational design methodologies are instrumental in refining the biological profiles of oxazole-based compounds for therapeutic applications.
Computational and Theoretical Investigations of 5 Acetyl 4 Amino 1,2 Oxazole 3 Carboxamide and Its Derivatives
Molecular Docking Studies and Prediction of Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein target.
In studies of oxazole (B20620) and isoxazole (B147169) derivatives, molecular docking has been instrumental in elucidating potential mechanisms of action. For instance, in the pursuit of novel antibacterial agents, a computational investigation predicted how an isoxazole-3-carboxylic acid derivative (Compound 5) is accommodated in both the L-serine and acetyl-CoA pockets of bacterial serine acetyltransferase (SAT). nih.gov The docking model revealed that the ligand's L-shape allows it to partially fill the acetyl-CoA cavity, while its carboxylic acid group mimics that of the natural substrate, L-serine. nih.gov
Similarly, molecular docking was used to evaluate the interaction of a 5-benzylsulfonyl derivative of 1,3-oxazole-4-carboxylate (Compound 15) with tubulin and cyclin-dependent kinase 2 (CDK2). researchgate.net The study proposed binding modes for the compound within the colchicine (B1669291) binding site of tubulin and the ATP-binding site of CDK2, suggesting a potential mechanism for its observed anticancer activity. researchgate.net In another study, docking of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives into the active sites of CDK8 and estrogen receptor-alpha (ER-α) proteins helped to rationalize their antiproliferative effects against human colorectal carcinoma (HCT116) and breast carcinoma (MCF7) cell lines, respectively. nih.gov The docking scores indicated that the most active compounds had better potency within the ATP binding pocket of their respective targets. nih.gov
The accuracy of these predictions is often validated by comparing the computed conformation of a known ligand to its co-crystallized structure. For example, in a study of benzothiazole (B30560) derivatives, the docking protocol was validated by redocking the known ligand donepezil (B133215) into the acetylcholinesterase enzyme, yielding a root mean square deviation (RMSD) value of less than 2 Å, which indicates a high level of predictive accuracy. nih.gov
Table 1: Molecular Docking Targets and Findings for Oxazole/Isoxazole Derivatives
| Compound/Derivative Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Isoxazole-3-carboxylic acid derivative | Bacterial Serine Acetyltransferase (SAT) | Predicted binding in both L-serine and acetyl-CoA pockets. | nih.gov |
| 5-Benzylsulfonyl-1,3-oxazole-4-carboxylate | Tubulin, CDK2 | Proposed binding modes in the colchicine and ATP binding sites. | researchgate.net |
| 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one | CDK8, ER-α | Active compounds showed good dock scores within the ATP binding pocket. | nih.gov |
| 3-Aryl-5-methyl-isoxazole-4-carboxamide | HIF-2α | Identified as novel agonists through docking-based screening. | researchgate.net |
Virtual Screening Methodologies for the Identification of Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
This methodology has been successfully applied to identify novel inhibitors based on the isoxazole scaffold. In one such effort, virtual screening of three focused libraries from ChemDiv, containing over 91,000 compounds, was performed against the crystal structures of E. coli SAT (EcSAT) and H. influenzae SAT (HiSAT). nih.gov This screening led to the identification of six compounds with IC50 values below 100 μM. nih.gov This approach allows for the rapid and cost-effective prioritization of compounds for experimental testing. A similar strategy was employed to screen an in-house library of compounds, demonstrating the power of repurposing chemical libraries for new targets. nih.gov
Docking-based virtual screening was also central to the discovery of novel 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives as agonists for Hypoxia-Inducible Factor-2α (HIF-2α), a key target in cancer therapy. researchgate.net By computationally screening compound libraries against the HIF-2α structure, researchers were able to identify promising new chemical starting points for drug development. researchgate.net
Table 2: Biological Activity of Compounds Identified Through Screening
| Compound | Activity Metric | Value (µM) | Target | Reference |
|---|---|---|---|---|
| Compound 5 (Isoxazole derivative) | IC50 | 110 | Serine Acetyltransferase | nih.gov |
| Compound 5 (Isoxazole derivative) | Ki | 64 | Serine Acetyltransferase | nih.gov |
| Compound 14 (Ester derivative) | IC50 | 10 | Serine Acetyltransferase | nih.gov |
| Compound 15 (Ester derivative) | IC50 | 18 | Serine Acetyltransferase | nih.gov |
| Compound 20 (EWG derivative) | IC50 | 11 | Serine Acetyltransferase | nih.gov |
| Compound 14 (Oxazole derivative) | IC50 | 71.8 | HCT116 Cell Line | nih.gov |
| Compound 6 (Oxazole derivative) | IC50 | 74.1 | MCF7 Cell Line | nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. These calculations provide insights into molecular properties such as orbital energies (HOMO/LUMO), charge distribution, and the stability of different isomers or tautomers.
For heterocyclic compounds like oxazoles, DFT has been used to analyze structure and reactivity. For example, DFT calculations at the B3LYP/6-31G(d) level were used to investigate the E/Z configuration of newly synthesized azine-modified thiadiazole sulfonamides. semanticscholar.org The results showed the E isomer to be energetically more favorable than the Z isomer. semanticscholar.org Furthermore, predicting 1H and 13C chemical shifts using the GIAO method and comparing them with experimental data helps confirm the structures in solution. semanticscholar.org
In the study of 1,2,4-triazole (B32235) derivatives, DFT and other quantum chemical methods were employed to understand the effects of solvents on tautomeric equilibrium and acid-base properties. zsmu.edu.ua Such theoretical calculations are invaluable for understanding prototropic equilibria in different environments. zsmu.edu.ua The combination of experimental NMR spectroscopy with quantum-chemical calculations has also been used to perform fine structure analysis of fluorescent 1,2,3-triazole-4-carboxylic acids. mdpi.com The incorporation of a ¹⁵N atom into the 1,2-oxazole ring of a building block, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, allowed for unambiguous structural assignment through the analysis of ¹H,¹⁵N and ¹³C,¹⁵N coupling constants in NMR spectra, which can be correlated with theoretical calculations. nih.govbeilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between a molecule's chemical structure and its biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.
While a specific QSAR model for 5-acetyl-4-amino-1,2-oxazole-3-carboxamide is not detailed in the provided literature, the principles of QSAR are highly relevant to its derivatives. For instance, in the development of inhibitors for bacterial serine acetyltransferase, it was noted that introducing electron-withdrawing groups (EWGs) on a phenyl ring attached to a 2-aminothiazole (B372263) moiety appeared to have a beneficial effect on affinity. nih.gov This observation, comparing a compound with an IC50 of 11 μM to a parent compound with an IC50 of 110 μM, is a foundational element of a structure-activity relationship that could be expanded into a predictive QSAR model. nih.gov Similarly, the observation that the 5-amino-4-carboxamide moiety in certain oxazole derivatives acts as a key pharmacophoric element due to its hydrogen-bonding capacity is a critical descriptor for QSAR studies. evitachem.com A QSAR model for oxazole derivatives would mathematically relate descriptors (e.g., electronic properties, steric factors, hydrophobicity) of various substituents to their measured biological activity, such as the anticancer effects observed for 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow researchers to study the conformational flexibility of ligands and the dynamic behavior of ligand-protein complexes over time, providing a more realistic view of binding events than static docking poses.
In the study of potential acetylcholinesterase (AChE) inhibitors, MD simulations were performed on docked benzothiazole derivatives to understand their interaction mechanisms and binding affinities within the enzyme's active site. nih.gov By simulating the behavior of the protein-ligand complex, researchers can assess the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the protein, and analyze the key interactions that stabilize the complex over time. This provides a deeper understanding of the binding dynamics that govern molecular recognition and biological activity. nih.gov The application of MD simulations to a complex of this compound or its derivatives with a target protein would similarly illuminate the stability of the interaction, reveal the role of water molecules in the binding site, and calculate binding free energies, offering a more accurate prediction of affinity.
Pre Clinical Biological Activity and Mechanistic Studies of 5 Acetyl 4 Amino 1,2 Oxazole 3 Carboxamide Analogues
Evaluation of Anticancer and Antiproliferative Activities in vitro
The isoxazole (B147169) scaffold has gained considerable attention in oncology research due to its presence in various bioactive molecules showing potent anticancer effects. scholarsresearchlibrary.comnih.gov These derivatives exert their activity through multiple mechanisms, making them promising candidates for further development. scholarsresearchlibrary.combenthamdirect.com
Inhibition of Cancer Cell Line Proliferation
A significant body of research has demonstrated the potent cytotoxic effects of isoxazole-carboxamide analogues against a diverse panel of human cancer cell lines.
One study detailed the synthesis of a series of phenyl-isoxazole-carboxamide derivatives and evaluated their antiproliferative activity. researchgate.net Compound 2a in this series showed potent activity against HeLa (cervical adenocarcinoma) and Hep3B (hepatocellular carcinoma) cell lines, with IC₅₀ values of 0.91 µM and 8.02 µM, respectively. researchgate.netresearchgate.net The IC₅₀ values for the tested compounds against the Hep3B cell line ranged from 5.96 µM to 28.62 µM. researchgate.net Another study synthesized isoxazole-carboxamide derivatives (compounds 2a-2g ) and tested them against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. icm.edu.plresearchgate.net In this series, compound 2d was most potent against HeLa cells (IC₅₀ = 15.48 µg/ml), while compounds 2d and 2e were most active against Hep3B cells, with IC₅₀ values of approximately 23 µg/ml. icm.edu.plresearchgate.net
Further research on 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives also revealed significant antiproliferative activities. nih.gov Compound 2e from this series was particularly potent against the B16-F1 melanoma cell line, with an IC₅₀ of 0.079 µM, a potency comparable to the standard drug Doxorubicin (IC₅₀ = 0.056 µM). nih.govnih.gov Additionally, new isoxazole-carboxamide derivatives demonstrated potent activity against the CaCo-2, Hep3B, and HeLa cancer cell lines, with one compound, MYM4 , showing IC₅₀ values of 10.22, 4.84, and 1.57 μM, respectively. ijrrjournal.com
| Compound Series | Cancer Cell Line | Most Active Compound(s) | IC₅₀ Value | Reference |
| Phenyl-isoxazole-carboxamides | HeLa | 2a | 0.91 µM | researchgate.netresearchgate.net |
| Phenyl-isoxazole-carboxamides | Hep3B | 2a | 8.02 µM | researchgate.netresearchgate.net |
| Isoxazole-carboxamides | HeLa | 2d | 15.48 µg/ml | icm.edu.plresearchgate.net |
| Isoxazole-carboxamides | Hep3B | 2d, 2e | ~23 µg/ml | icm.edu.plresearchgate.net |
| 5-Methyl-3-phenylisoxazole-4-carboxamides | B16-F1 (Melanoma) | 2e | 0.079 µM | nih.govnih.gov |
| Isoxazole-carboxamides | HeLa | MYM4 | 1.57 µM | ijrrjournal.com |
| Isoxazole-carboxamides | Hep3B | MYM4 | 4.84 µM | ijrrjournal.com |
| Isoxazole-carboxamides | CaCo-2 | MYM4 | 10.22 µM | ijrrjournal.com |
Investigation of Specific Target Enzyme Inhibition (e.g., Protein Kinase C)
The anticancer effects of isoxazole analogues are often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation. Various protein kinases, which are key regulators of cell signaling pathways, have been identified as targets. scholarsresearchlibrary.comnih.gov
Studies have identified isoxazole derivatives as potential inhibitors of Protein Kinase C (PKC), a family of enzymes involved in controlling cell growth and differentiation. nih.goveurekaselect.com The structural similarity of some isoxazole derivatives to purines suggests they may interfere with biological pathways that rely on such structures. eurekaselect.com
In addition to PKC, other kinases are also targeted. A series of novel isoxazole derivatives demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). evitachem.com Compounds 10a , 10b , and 25a from this series were the most potent, with IC₅₀ values of 0.064 µM, 0.066 µM, and 0.054 µM, respectively. evitachem.com Compound 25a also showed promising inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another key enzyme in tumor angiogenesis. evitachem.comnih.gov
Furthermore, isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. One study found that compound A13 was the most potent inhibitor against both COX-1 and COX-2, with IC₅₀ values of 64 nM and 13 nM, respectively. researchgate.net Another compound, MYM4 , also showed a high affinity for the COX-2 enzyme in molecular docking studies. ijrrjournal.com
Modulatory Effects on Cellular Pathways (e.g., DNA synthesis inhibition)
Analogues of 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide have been shown to modulate critical cellular pathways, leading to the suppression of cancer cell growth. A primary mechanism is the induction of apoptosis, or programmed cell death. scholarsresearchlibrary.comipindexing.com Studies have shown that isoxazole derivatives can trigger apoptosis by activating caspases, such as caspase-3 and caspase-9, and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. evitachem.comipindexing.com
Another key mechanism is the disruption of the cell cycle. For instance, compound 25a was found to induce cell cycle arrest at the G2/M and pre-G1 phases in treated cancer cells. evitachem.com Similarly, Leflunomide, an isoxazole-containing drug, has been shown to cause cell cycle arrest at the S phase. nih.gov Synthetic 1,2,4-triazole-3-carboxamides, which share structural similarities, also exhibit antiproliferative activities by inducing cell cycle arrest. nih.gov
Inhibition of enzymes involved in DNA replication and repair, such as DNA topoisomerases, is another pathway affected by these compounds. benthamdirect.com Compound 25a demonstrated inhibitory activity against topoisomerase IIβ, an enzyme critical for managing DNA topology during replication and transcription. evitachem.com The ability of isoxazole derivatives to interfere with these fundamental cellular processes underscores their potential as anticancer agents. scholarsresearchlibrary.combenthamdirect.com
Assessment of Antimicrobial and Antibiofilm Activities in vitro
The isoxazole ring is a core structure in several clinically used antimicrobial agents, such as the sulfonamides sulfamethoxazole (B1682508) and sulfisoxazole. nih.govijrrjournal.com This has prompted extensive research into the antimicrobial potential of novel synthetic isoxazole analogues.
Antibacterial Efficacy Against Gram-positive and Gram-negative Organisms
In vitro studies have confirmed that various isoxazole-carboxamide derivatives exhibit activity against a spectrum of bacteria. One study synthesized a series of novel 5-amino-isoxazole-4-carbonitriles and found that compounds 4a , 4b , and 4d displayed broad-spectrum antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov
Another investigation of isoxazole-carboxamide derivatives found that compounds A8 and A9 showed significant antibacterial activity against P. aeruginosa, with a Minimum Inhibitory Concentration (MIC) of 2.00 mg/ml. researchgate.net Research on a set of 15 isoxazole derivatives revealed that all displayed some level of antimicrobial activity against S. aureus and P. aeruginosa. Notably, compound PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) was exceptionally potent against S. aureus, with an MIC value more than 1000 times lower than other tested derivatives. This compound also demonstrated a 99% reduction in S. aureus biofilm-forming cells.
However, the efficacy can be highly dependent on the specific substitutions on the isoxazole core. In one study, a series of 3-(Aryl)-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivatives showed comparatively low antibacterial activity against the tested strains. icm.edu.pl
| Compound Series | Bacterial Strain | Most Active Compound(s) | MIC Value | Reference |
| Isoxazole-carboxamides | P. aeruginosa | A8, A9 | 2.00 mg/ml | researchgate.net |
| 5-Amino-3-methyl-1,2-oxazole-4-carboxylates | S. aureus | PUB9 | >1000x lower than others | |
| 5-Amino-isoxazole-4-carbonitriles | S. aureus, B. subtilis | 4a, 4b, 4d | Not specified | nih.gov |
| 5-Amino-isoxazole-4-carbonitriles | E. coli, P. aeruginosa | 4a, 4b, 4d | Not specified | nih.gov |
Antifungal Efficacy
The isoxazole moiety is a well-established pharmacophore in the development of antifungal agents. nih.govrsc.org Pre-clinical evaluations have shown that synthetic isoxazole-carboxamide analogues can be effective against pathogenic fungi.
In a study evaluating various isoxazole derivatives, several compounds were screened against Candida albicans and Aspergillus niger. scholarsresearchlibrary.com Compounds TPI-5 and TPI-14 were identified as the most active antifungal agents in this series. scholarsresearchlibrary.com Another study found that an isoxazole-carboxamide derivative, compound 2c , exhibited antifungal activity against C. albicans with an MIC value of 2.0 mg/ml. benthamdirect.comeurekaselect.com
Research into a series of 15 isoxazole derivatives also confirmed activity against C. albicans. The two most promising compounds, PUB9 and PUB10 , were able to reduce over 90% of biofilm-forming C. albicans cells. A separate investigation of isoxazole pyrazole (B372694) carboxylates found that compound 7ai showed significant antifungal activity against the phytopathogenic fungus Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL. nih.gov These findings highlight the potential of isoxazole derivatives as a source of new antifungal therapies. rsc.org
Mechanistic Studies on Bacterial Enzyme Inhibition (e.g., Biotin (B1667282) Carboxylase, Serine Acetyltransferase)
Analogues of this compound have been identified as promising inhibitors of essential bacterial enzymes, representing novel avenues for antibacterial agent development. The enzymes of the fatty acid biosynthetic pathway are particularly attractive targets as they are essential for membrane biogenesis in bacteria. nih.gov
Biotin Carboxylase (BC) Inhibition: Amino-oxazoles are recognized as one of the three major classes of synthetic compounds that inhibit bacterial biotin carboxylase (BC). nih.gov BC catalyzes the first, rate-determining step in fatty acid biosynthesis: the ATP-dependent carboxylation of biotin. nih.gov Mechanistic studies reveal that amino-oxazole analogues act as competitive inhibitors with respect to ATP, binding within the enzyme's ATP-binding site. nih.gov This mode of action disrupts the production of malonyl-CoA, a critical substrate for the fatty acid synthase complex, thereby halting bacterial growth. nih.gov This inhibition has shown antibacterial activity, particularly against Gram-negative organisms. nih.gov
Serine Acetyltransferase (SAT) Inhibition: In the quest for antibacterial adjuvants, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been discovered as inhibitors of bacterial serine acetyltransferase (SAT). nih.govnih.gov This enzyme is crucial for the biosynthesis of L-cysteine, a pathway that helps bacteria tolerate antibiotic treatments and establish persistent infections. nih.gov Biochemical studies have characterized certain analogues as competitive inhibitors of SAT with respect to acetyl-CoA. nih.gov Computational models suggest these L-shaped molecules can occupy parts of both the L-serine and acetyl-CoA binding pockets. Specifically, the carboxylic acid group of the inhibitor mimics that of the natural substrate, L-serine, while another part of the molecule extends into the acetyl-CoA cavity. nih.gov By blocking this enzyme, the compounds disrupt a key bacterial defense and survival mechanism.
Table 1: Mechanistic Details of Bacterial Enzyme Inhibition by this compound Analogues
| Analogue Class | Target Enzyme | Mechanism of Inhibition | Key Findings |
|---|---|---|---|
| Amino-oxazoles | Biotin Carboxylase (BC) | Competitive inhibition versus ATP; binds in the ATP-binding site. nih.govnih.gov | Disrupts the rate-determining step of fatty acid biosynthesis, showing antibacterial activity against Gram-negative bacteria. nih.gov |
| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids | Serine Acetyltransferase (SAT) | Competitive inhibition versus acetyl-CoA; occupies parts of both substrate binding pockets. nih.gov | Inhibits L-cysteine biosynthesis, a pathway crucial for bacterial tolerance to antibiotics. nih.govnih.gov |
Other Noteworthy Pre-clinical Biological Activities
Beyond their antibacterial potential, analogues based on the oxazole (B20620) scaffold exhibit a range of other significant pre-clinical biological activities, including enzyme inhibition relevant to cancer, antioxidant effects, and modulation of key neuroreceptors.
The lipid-signaling molecule ceramide is a known inducer of apoptosis, and its cellular levels are controlled by enzymes such as acid ceramidase (AC). nih.gov Inhibition of AC can elevate ceramide levels, promoting cell death, which makes it a compelling target in oncology. nih.govnih.gov A novel class of substituted oxazol-2-one-3-carboxamides has been designed and optimized as potent and drug-like inhibitors of human AC. acs.org Initial hits from this series, while potent, faced challenges with chemical stability. However, subsequent optimization led to the development of 5-substituted oxazole carboxamide derivatives with improved stability and potent AC inhibitory activity, demonstrating target engagement in human neuroblastoma cells. acs.org
Table 2: Enzyme Inhibitory Profile of this compound Analogues
| Analogue Class | Target Enzyme | Key Findings |
|---|---|---|
| Substituted oxazol-2-one-3-carboxamides | Acid Ceramidase (AC) | Identified as a novel class of potent AC inhibitors. Optimization of a 5-substituted oxazole carboxamide series led to compounds with improved chemical stability and target engagement in cells. acs.org |
Oxidative stress from free radicals is implicated in aging and numerous degenerative diseases. nih.gov Certain oxazole derivatives have demonstrated notable antioxidant capabilities. For instance, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their ability to inhibit lipid peroxidation. nih.gov One of the most active compounds in this series showed significant inhibition of microsomal EROD activity (89%), which was comparable to or better than the reference inhibitor caffeine. nih.gov In a different study, 2-amino-1,3,4-oxadiazoles featuring a hindered phenol (B47542) fragment were also found to be effective inhibitors of oxidative processes, with antioxidant activity higher than the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com These findings indicate that the oxazole scaffold can be a core component of potent antioxidant agents. nih.govmdpi.com
The 1,2-oxazole (isoxazole) ring is a key feature in many neuroactive compounds. nih.gov This includes natural products that are active at γ-aminobutyric acid (GABA) and glutamate (B1630785) receptors, the primary inhibitory and excitatory neurotransmitter systems in the central nervous system, respectively. nih.gov
Glutamate Receptor Modulation: Synthetic amino acids bearing a 1,2-oxazole moiety, such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), are well-known specific agonists of the AMPA-type glutamate receptor. nih.gov More recently, isoxazole-4-carboxamide derivatives have been investigated as potent inhibitors of AMPA receptor activity. nih.gov Electrophysiological studies showed that these compounds not only reduce the whole-cell currents mediated by AMPA receptors but also significantly alter their biophysical gating properties. nih.gov Such modulation is considered a promising therapeutic strategy for conditions like chronic inflammatory pain, which involves AMPA receptor dysregulation. nih.gov Furthermore, positive allosteric modulation of AMPA receptors has been linked to neuroprotective effects. nih.gov
GABA Receptor Modulation: Natural products containing the 1,2-oxazole structure, like muscimol, are known to act on GABA receptors. nih.gov While specific studies on this compound itself are limited in this context, the broader class of oxazole-containing heterocyclic compounds has been extensively reviewed for its ability to modulate GABA-A receptors. nih.govnih.gov
Advanced Analytical and Spectroscopic Methodologies in Research on 5 Acetyl 4 Amino 1,2 Oxazole 3 Carboxamide
Structural Elucidation Techniques
The definitive identification of a synthesized molecule like 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the target compound, signals corresponding to the acetyl group's methyl protons (CH₃), the amino group protons (NH₂), and the carboxamide protons (CONH₂) would be expected. Based on analogs, the acetyl protons would likely appear as a singlet in the δ 2.0-2.5 ppm range, while the NH protons would appear as broader singlets at a lower field.
Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of the molecule. Key signals would include those for the acetyl carbonyl carbon, the carboxamide carbonyl carbon, and the three distinct carbons of the 1,2-oxazole ring. In studies of related compounds like methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the characteristic signals for the 1,2-oxazole ring carbons were observed at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. nih.gov Two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity between these fragments. nih.gov
Detailed NMR data from a related structure, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, illustrates the typical analysis: nih.gov
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Oxazole (B20620) C-3 | 8.46 (s, 1H) | 150.2 |
| Oxazole C-4 | - | 108.3 |
| Oxazole C-5 | - | 179.5 |
| Boc (t-butyl) | 1.47 (s, 9H) | - |
This interactive table presents example NMR data for a related 1,2-oxazole derivative to illustrate typical chemical shifts.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For this compound, IR analysis would confirm the presence of its key functional groups.
The analysis of a similar structure, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, revealed characteristic absorption bands for the ester carbonyl (C=O) at 1723 cm⁻¹ and the Boc carbonyl at 1687 cm⁻¹. nih.gov For the target compound, one would expect to observe distinct C=O stretching vibrations for the acetyl ketone and the carboxamide. Additionally, N-H stretching vibrations for the amino and carboxamide groups would be prominent, typically in the 3200-3400 cm⁻¹ region.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (Amine, Amide) | 3200 - 3400 |
| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 |
| C=O Stretch (Acetyl Ketone) | ~1680 - 1710 |
| C=O Stretch (Carboxamide) | ~1650 - 1690 |
| C=N Stretch (Oxazole Ring) | ~1550 - 1650 |
| C-O Stretch (Oxazole Ring) | ~1000 - 1300 |
This interactive table outlines the expected IR absorption frequencies for the key functional groups in the target compound.
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the determination of the elemental formula of a compound. This technique is essential for confirming that the synthesized product has the correct molecular formula. For instance, in the characterization of various substituted oxazole-isoxazole carboxamides, HRMS was used to confirm the calculated molecular formula against the experimentally found mass. nih.gov This method provides definitive evidence of a compound's elemental composition, distinguishing it from other potential products or isomers.
| Compound Example | Technique | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| Ethyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate | HRMS (ESI) | 300.0906 | 300.1112 | nih.gov |
| Ethyl 5-(2-((4-fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate | HRMS (ESI) | 318.0811 | 318.0822 | nih.gov |
This interactive table shows examples of how HRMS is used to verify the molecular formula of related heterocyclic compounds.
X-ray Crystallography for Molecular Confirmation of Derivatives
Single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation. This technique provides a precise three-dimensional map of the atoms in a molecule, confirming atomic connectivity, bond lengths, bond angles, and stereochemistry. While obtaining a suitable crystal of the parent compound can be challenging, derivatives are often synthesized to facilitate crystallization. The structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, a derivative of a related 1,2-oxazole, was definitively confirmed using this method, which supported the structural assignments made by NMR. nih.gov Similarly, the structures of other complex heterocyclic derivatives, such as those of 1,3,4-thiadiazoles, have been unequivocally established through X-ray analysis, proving the molecular geometry and stereochemistry of the isomers formed. nih.gov
Chromatographic Methods for Purity and Compound Analysis in Research Contexts
Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. In the synthesis of novel 1,2-oxazole derivatives, analytical HPLC is routinely used to determine the purity of the final products, with samples often required to be >95% pure for subsequent biological evaluation. nih.gov Chiral HPLC is also employed to determine the enantiomeric excess (ee) of chiral products. nih.gov Furthermore, coupling HPLC with a mass spectrometer (LC-MS) allows for the simultaneous separation and mass identification of components in a mixture, making it a powerful tool for analyzing crude reaction mixtures and identifying byproducts. mdpi.combeilstein-journals.org
Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA)) for Characterization of Complexes and Derivatives
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability of a compound, study its decomposition patterns, and identify the presence of solvent or water molecules in a crystal lattice.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. DTA can detect physical transitions such as melting, boiling, and crystallization, as well as chemical reactions like decomposition, oxidation, or reduction.
For novel compounds like this compound and its derivatives (e.g., metal complexes or Schiff bases), TGA and DTA provide valuable information on their thermal stability and decomposition pathways. For example, the analysis of energetic triazole derivatives by Differential Scanning Calorimetry (DSC), a related technique, was used to determine their melting points and decomposition characteristics. mdpi.com These techniques are crucial for understanding the material properties of new chemical entities.
Future Research Directions and Challenges in the Study of 5 Acetyl 4 Amino 1,2 Oxazole 3 Carboxamide
Development of More Efficient and Sustainable Synthetic Methodologies
A primary challenge in the study of novel compounds is the development of robust and efficient synthetic routes. For 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide, future research will need to focus on creating methodologies that are not only high-yielding but also adhere to the principles of green chemistry.
Current strategies for synthesizing substituted isoxazoles often involve multi-step processes, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.org The synthesis of isoxazole (B147169) carboxamides can be achieved by converting isoxazole carboxylic acids into acid chlorides, followed by condensation with amines. nih.gov However, these traditional methods can involve harsh reagents and generate significant waste.
Future synthetic explorations should target:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of isoxazole carboxamide derivatives. scholarsresearchlibrary.com
Catalytic Systems: The use of sustainable catalysts, such as calcium-based systems, has proven effective for the modular and rapid synthesis of 5-aminooxazoles, offering an environmentally benign alternative. nih.gov
A significant challenge will be the regioselective introduction of the four different substituents onto the isoxazole core. The development of a modular synthesis that allows for easy variation of the acetyl, amino, and carboxamide groups will be crucial for building a library of analogues for structure-activity relationship (SAR) studies.
Table 1: Potential Synthetic Approaches for Isoxazole Derivatives
| Method | Description | Advantages | Potential Challenges |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an appropriately substituted alkyne. rsc.org | Well-established, versatile for various substituents. | Requires synthesis of precursors, potential for regioselectivity issues. |
| Microwave-Assisted Condensation | Condensation of ketene (B1206846) dithioacetals with hydroxylamine (B1172632) hydrochloride under microwave irradiation. scholarsresearchlibrary.com | Rapid, high yields, solvent-free options. | Specialized equipment required, optimization of conditions may be needed. |
| Calcium-Catalyzed Cyclization | Elimination-cyclization of N-acyl-N,O-acetals with isocyanides using a calcium catalyst. nih.gov | Sustainable catalyst, high modularity, rapid reactions. nih.gov | Substrate scope for the specific target compound needs to be established. |
| Amide Coupling Reactions | Conversion of a 4-amino-isoxazole-3-carboxylic acid intermediate to the final carboxamide using coupling agents (e.g., EDCI, HOBt). nih.govresearchgate.net | Mild reaction conditions, high efficiency for amide bond formation. | Requires synthesis of the functionalized isoxazole core first. |
Exploration of Novel Biological Targets and Mechanistic Pathways
The isoxazole scaffold is present in drugs with a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. nih.govnih.govrsc.org This versatility suggests that this compound and its future analogues could interact with a multitude of biological targets. A key research direction will be the systematic screening of this compound against various target classes to uncover its therapeutic potential.
Potential areas of investigation include:
Kinase Inhibition: Many heterocyclic compounds, including isoxazoles, are potent kinase inhibitors. nih.gov The JNK and p38 kinase pathways, which are involved in inflammation and neurodegenerative diseases, are particularly relevant targets. nih.gov
Enzyme Inhibition: The compound could be explored as an inhibitor of enzymes like cyclooxygenase (COX), which is relevant for anti-inflammatory activity, or carbonic anhydrase, a target for antiglaucoma drugs. nih.govrsc.org
Antimicrobial Activity: The structural features of the compound warrant investigation into its potential to disrupt bacterial or fungal cellular functions. ijpca.orgnih.gov
Immunomodulation: Some 5-amino-isoxazole derivatives have been shown to possess immunosuppressive or immunostimulatory activities, opening avenues for treating autoimmune disorders. nih.govmdpi.com
The main challenge in this area is the broadness of the search. High-throughput screening (HTS) campaigns will be necessary to identify initial hits. Following a confirmed hit, detailed mechanistic studies will be required to understand how the compound interacts with its target at a molecular level and how this interaction translates into a cellular and physiological response.
Integration of Advanced Artificial Intelligence and Machine Learning in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful approach to accelerate the study of this compound. nih.govspringernature.com These computational tools can overcome the time and cost limitations of traditional R&D by predicting molecular properties and guiding synthetic efforts. nih.govastrazeneca.com
Future research should leverage AI and ML for:
De Novo Design: Generative AI models can design novel analogues with desired physicochemical and biological properties. tue.nlnih.gov By training recurrent neural networks or other deep learning models on large databases of known bioactive molecules, it is possible to generate new structures based on the isoxazole scaffold that are optimized for specific targets. tue.nlnih.gov
Predictive Modeling: ML algorithms, such as graph neural networks, can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues before they are synthesized. astrazeneca.com This allows for the early deselection of compounds with unfavorable profiles.
Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data that may not be apparent to human researchers, helping to guide the optimization of lead compounds. frontiersin.org
Virtual Screening: ML models can be used to rapidly screen vast virtual libraries of compounds against a biological target, prioritizing a smaller, more manageable set of candidates for experimental testing. nih.gov
A significant challenge is the need for large, high-quality datasets for training these models. astrazeneca.commdpi.com For a novel scaffold like this compound, initial experimental data will need to be generated to build and refine predictive models. The interpretability of some AI models can also be a hurdle, making it difficult to understand the rationale behind their predictions.
Design of Next-Generation Analogues with Improved Selectivity and Potency
Once an initial biological activity is identified, a major research effort will be the rational design of next-generation analogues with enhanced potency and selectivity. This involves systematic modifications of the this compound structure to optimize its interaction with the biological target.
Key strategies for analogue design will include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold is essential. This involves synthesizing derivatives with modifications at the acetyl, amino, and carboxamide positions to understand which functional groups are critical for activity. For instance, replacing the phenyl group in some isoxazole series with other aromatic or heterocyclic rings has been shown to modulate activity and selectivity. nih.govnih.gov
Bioisosteric Replacement: The functional groups can be replaced with bioisosteres to improve properties like metabolic stability, solubility, or target affinity. For example, the carboxamide group could be replaced with other hydrogen-bond-forming moieties. researchgate.net The 2-aminooxazole nucleus has been successfully used as a bioisostere for the 2-aminothiazole (B372263) moiety in antitubercular compounds. nih.gov
Conformational Restriction: Introducing cyclic structures or other rigidifying elements can lock the molecule into its bioactive conformation, potentially increasing potency and selectivity.
The primary challenge is to achieve a balance between potency, selectivity, and drug-like properties. Often, modifications that increase potency can have a negative impact on solubility or metabolic stability. A multi-parameter optimization approach, guided by both experimental data and computational predictions, will be necessary.
Table 2: Structure-Activity Relationship (SAR) Insights from Related Isoxazole Derivatives
| Position on Isoxazole Ring | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| Position 3 | Substituted Phenyl Rings | Modifications with electron-withdrawing (e.g., chloro, nitro) or electron-donating (e.g., methoxy) groups significantly impact antibacterial and analgesic activity. | ijpca.orgnih.gov |
| Position 5 | Aromatic/Heterocyclic Rings | Introduction of bulky or specific heterocyclic groups can improve selectivity, for example, between JNK and p38 kinases. | nih.gov |
| Position 4 | Carboxamide/Sulfonamide Linkages | These groups are crucial for hydrogen bonding interactions and can be modified to tune binding affinity and pharmacokinetic properties. | rsc.orgnih.gov |
| Amino Group | (on related aminoisoxazoles) | Acts as a key pharmacophoric element; its substitution pattern influences potency in modulating ion channels like TRPM8. | nih.gov |
Application in Chemical Biology and Development of Molecular Probes
Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool in chemical biology. By modifying the core structure, it can be converted into molecular probes to study biological processes and validate drug targets.
Future directions in this area include:
Fluorescent Probes: The oxazole (B20620) ring is a component of some fluorescent dyes. nih.gov By conjugating the compound with a fluorophore or by designing analogues that become fluorescent upon binding to a target, it could be used for cellular imaging and high-throughput screening assays. Naphthoxazole-based compounds have been developed as fluorescent probes for singlet oxygen. nih.gov
Affinity-Based Probes: The compound could be functionalized with a reactive group (e.g., an electrophile) to create an activity-based probe that covalently labels its biological target. This is a powerful technique for target identification and for studying enzyme activity in complex biological systems.
Biotinylated or Tagged Analogues: The synthesis of analogues bearing a biotin (B1667282) tag or a clickable alkyne/azide group would enable affinity purification of the target protein (pull-down assays) or visualization of the compound's localization within cells.
The main challenge in developing molecular probes is to ensure that the appended tag or label does not disrupt the compound's binding to its target. Careful selection of the attachment point and the linker chemistry is critical for the successful design of these chemical biology tools.
Q & A
Basic: What are the established synthetic routes for 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclization reactions of precursor oxazole derivatives. For example:
- Step 1: Start with a substituted oxazole-3-carboxylic acid (e.g., 5-methyl-1,3-oxazole-4-carboxylic acid analogs ).
- Step 2: Introduce the acetyl group via nucleophilic substitution or condensation under reflux conditions. A common approach involves refluxing with sodium acetate in acetic acid (3–5 hours at 100–120°C), as demonstrated in analogous heterocyclic syntheses .
- Step 3: Purify via recrystallization from a DMF/acetic acid mixture to enhance yield and purity .
Optimization parameters include adjusting molar ratios of reagents (e.g., 1:1.1 for precursor to acetylating agent), temperature control to avoid decomposition, and solvent selection (acetic acid for solubility) .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns (e.g., acetyl group at C5, amino at C4). Compare chemical shifts with oxazole derivatives like 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid .
- Infrared Spectroscopy (IR): Identify key functional groups (amide C=O stretch at ~1650–1700 cm, NH bending at ~1600 cm) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for understanding stability and reactivity .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications at the acetyl (C5), amino (C4), or carboxamide (C3) positions. For example, replace acetyl with alkyl or aryl groups to assess hydrophobicity effects.
- Biological Assays: Test analogs against enzyme targets (e.g., kinases or oxidases) using kinetic assays. Compare IC values, as seen in pyrazole-carboximidamide derivatives .
- Data Analysis: Use multivariate regression to correlate substituent electronic properties (Hammett constants) with activity. Resolve contradictions (e.g., conflicting solubility vs. potency trends) via controlled solubility studies .
Advanced: How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the oxazole ring at pH < 3 or > 10) .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Store samples at –20°C in anhydrous DMSO to prevent hydrolysis, as recommended for labile oxazole derivatives .
Advanced: What computational strategies are effective for predicting binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Base the oxazole scaffold’s geometry on crystallographic data from related 1,2,4-oxadiazole-3-carboxamides .
- MD Simulations: Run 100-ns simulations in explicit solvent to assess binding mode stability. Validate predictions with experimental IC data from SAR studies .
Basic: What solvents and conditions are recommended for recrystallization to achieve high-purity this compound?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (DMF or DMSO) mixed with acetic acid (1:1 v/v) for recrystallization, as these dissolve the compound at elevated temperatures while minimizing decomposition .
- Cooling Rate: Gradual cooling (1–2°C/min) promotes large crystal formation, improving purity. Filter under reduced pressure and wash with cold ethanol to remove impurities .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Standardized Protocols: Use the shake-flask method at 25°C in standardized buffers (e.g., PBS, pH 7.4). Compare results with literature data for structurally similar compounds like 3-hydroxy-4,4,4-trifluorobutanamide .
- Advanced Techniques: Employ dynamic light scattering (DLS) to detect aggregation, which may cause discrepancies. Cross-validate with NMR solubility measurements in deuterated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
